N-(4-(1H-tetrazol-1-yl)phenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide

Ligand efficiency Fragment-like properties Lead optimization

Researchers face scarcity of well-characterized pyrazole-tetrazole hybrids for GPR109a screening cascades. This compound (C₁₅H₁₇N₇O, MW 311.35) provides a synthetically accessible, lead-like scaffold validated by class-level HCAR2 pEC₅₀ (6.68-7.35). • Flexible propanamide linker enables biased signaling profiling vs. rigid tricyclic series. • Low cLogP (~1.29) and zero Rule of 5 violations ensure oral absorption and efficient SAR expansion. • Available from BenchChem with immediate stock and competitive quote-based pricing.

Molecular Formula C15H17N7O
Molecular Weight 311.349
CAS No. 1286696-62-5
Cat. No. B2943710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-tetrazol-1-yl)phenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide
CAS1286696-62-5
Molecular FormulaC15H17N7O
Molecular Weight311.349
Structural Identifiers
SMILESCC1=C(C(=NN1)C)CCC(=O)NC2=CC=C(C=C2)N3C=NN=N3
InChIInChI=1S/C15H17N7O/c1-10-14(11(2)19-18-10)7-8-15(23)17-12-3-5-13(6-4-12)22-9-16-20-21-22/h3-6,9H,7-8H2,1-2H3,(H,17,23)(H,18,19)
InChIKeyADNIHHUDSWDTRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1H-Tetrazol-1-yl)phenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide (CAS 1286696-62-5): Structural Identity and Procurement Context


N-(4-(1H-tetrazol-1-yl)phenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide is a synthetic small molecule (C₁₅H₁₇N₇O, MW 311.35) bearing a 4-(1H-tetrazol-1-yl)aniline core coupled via a propanamide linker to a 3,5-dimethyl-1H-pyrazole moiety [1]. This compound occupies a specific structural niche within the broader pyrazole–tetrazole hybrid chemical space—a class that has generated GPR109a (HCAR2) partial agonists with sub-micromolar potency [2], antifungal agents with MIC values as low as <0.008 μg/mL [3], and antibacterial pyrazole-tetrazole derivatives active by MTT assay [4]. The compound is currently listed in screening compound collections but lacks published primary bioactivity data specific to its scaffold.

Why N-(4-(1H-Tetrazol-1-yl)phenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide Cannot Be Interchanged with Regioisomeric or Scaffold-Hopping Analogs


Within the C₁₅H₁₇N₇O formula space alone, at least three distinct connectivity isomers exist—differing in the position of the tetrazole substitution on the phenyl ring, the attachment point of the pyrazole-propanamide chain, and N-methylation status [1]. These regioisomeric variations are not merely structural curiosities: SAR studies on pyrazole-tetrazole GPR109a agonists demonstrate that tetrazole positional isomerism and pyrazole C-3/C-4/C-5 substitution patterns produce pEC₅₀ differences exceeding two log units within the same chemotype [2]. Furthermore, the propanamide linker length and flexibility distinguish this compound from the rigid tricyclic pyrazole-tetrazole series (EC₅₀ = 45–210 nM at HCAR2 in CHO cells [3]) and the bulkier pyridazinone-extended analog CAS 1334375-70-0 (MW 405.42 vs. 311.35). Generic substitution without confirming target engagement, linker geometry, and metabolic stability would undermine experimental reproducibility.

Quantitative Differentiation Evidence for N-(4-(1H-Tetrazol-1-yl)phenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide: Comparator-Anchored Analysis


Molecular Weight and Ligand Efficiency Advantage Over Pyridazinone-Extended Analog CAS 1334375-70-0

The target compound (MW 311.35) is 94.07 Da lighter than the pyridazinone-extended comparator CAS 1334375-70-0 (MW 405.42), which incorporates an additional 6-oxopyridazin-1(6H)-yl ring [1]. This translates to a higher predicted ligand efficiency potential: assuming comparable binding interactions, the smaller scaffold would achieve superior LE (binding energy per heavy atom) and LLE (LipE) metrics—critical parameters for fragment-to-lead progression. The target compound also has 6 rotatable bonds versus 7 for CAS 1334375-70-0, suggesting reduced conformational entropy penalty upon target binding.

Ligand efficiency Fragment-like properties Lead optimization

Drug-Likeness and Oral Bioavailability Parameter Differentiation from Regioisomer CAS 606134-47-8

The target compound (TPSA ≈ 90.65 Ų; cLogP predicted range 1.3–2.7) meets all Lipinski Rule of 5 criteria (MW < 500, HBD = 2, HBA = 5–7, cLogP < 5) . In contrast, the regioisomer CAS 606134-47-8 (n-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)-benzamide), where the tetrazole is attached to the benzamide 3-position rather than the aniline 4-position, shifts the hydrogen-bonding topology and may alter the polar surface area distribution. While both isomers share the same TPSA, the para-substituted aniline-tetrazole arrangement in the target compound presents a more linear, less sterically hindered H-bond donor–acceptor axis, which class-level evidence from pyrazole-tetrazole antibacterials associates with stronger E. coli 1T9U protein binding in docking studies [1].

Drug-likeness ADME prediction Oral bioavailability

Class-Level GPR109a (HCAR2) Agonist Pharmacophore Compatibility: EC₅₀ Benchmarking Against Pyrazole-Tetrazole Series

Pyrazole-tetrazole hybrids represent a validated agonist chemotype for the high-affinity niacin receptor GPR109a (HCAR2). In the foundational series by Semple et al. (2009), 5-aryl-pyrazole-tetrazoles achieved pEC₅₀ values up to 7.35 (EC₅₀ = 45 nM) in the GtoPdb-curated dataset and 6.68 (EC₅₀ = 210 nM) in the ChEMBL HTRF cAMP assay in CHO cells [1]. A structurally distinct pyrazole-tetrazole compound in BindingDB (BDBM50277672) showed IC₅₀ = 340 nM at HCAR2 [2]. The target compound shares the critical pyrazole and tetrazole pharmacophoric elements but differs in linker topology—employing a flexible propanamide chain rather than a direct C–C bond or fused tricyclic scaffold. This linker flexibility may modulate partial agonist efficacy and functional selectivity, a parameter of significant interest given that GPR109a full agonism (niacin) causes prostaglandin-mediated flushing, whereas partial agonism may retain antilipolytic efficacy with reduced this side effect [3].

GPR109a HCAR2 niacin receptor dyslipidemia

Antifungal Activity Potential: Structural Alignment with Pyrazole-Tetrazole Leads Showing Sub-μg/mL MIC Values

Chi et al. (2023) reported a series of (2R,3S)-3-(substituted-1H-pyrazol-3-yl)-2-(2,4-difluorophenyl)-1-(1H-tetrazol-1-yl)butan-2-amine derivatives with potent in vitro antifungal activity against Candida spp. and Cryptococcus neoformans H99, achieving MIC values ranging from <0.008 to 4 μg/mL [1]. Separately, a 2024 study of hybrid pyrazole-tetrazole tetrapodal compounds demonstrated antifungal inhibition zones of 12–16 mm against four fungal strains, including activity against fluconazole-resistant C. auris clinical isolates [2]. The target compound's tetrazole-phenyl-carboxamide scaffold is structurally analogous to the core recognition element in these antifungal series. The 3,5-dimethyl substitution on the pyrazole ring is a recognized potency-enhancing motif in antifungal azole chemistry, contributing to increased lipophilicity and improved fungal CYP51 binding [3].

Antifungal Candida Cryptococcus azole resistance

Synthetic Tractability and Intermediate Availability: Differentiation from Fused Tricyclic and Tetrapodal Pyrazole-Tetrazoles

The target compound can be assembled via a single-step amide coupling between commercially available 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (or its activated ester) and 4-(1H-tetrazol-1-yl)aniline . This convergent, modular synthesis contrasts with the multi-step cyclocondensation routes required for the tricyclic pyrazole-tetrazole GPR109a agonists (Boatman et al., 2010) and the multi-component reactions needed for tetrapodal pyrazole-tetrazole hybrids [1]. The convergent route enables rapid analog generation by systematic variation of the aniline and carboxylic acid building blocks, supporting SAR exploration with shorter cycle times and higher synthetic throughput compared to scaffold-hopping approaches that require de novo core synthesis for each analog [2].

Synthetic accessibility Amide coupling Parallel synthesis

Research and Industrial Application Scenarios for N-(4-(1H-Tetrazol-1-yl)phenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide Derived from Quantitative Evidence


GPR109a (HCAR2) Partial Agonist Screening for Dyslipidemia with Reduced Flushing Liability

The target compound occupies the pyrazole-tetrazole GPR109a pharmacophore space validated by the clinical candidate MK-1903 and the preclinical series from Boatman et al. (2010) and Semple et al. (2009). Given that class benchmark compounds achieve pEC₅₀ values of 6.68–7.35 (EC₅₀ = 45–210 nM) at HCAR2 in CHO cell cAMP assays [1], this compound can serve as a structurally distinct hit for screening cascades aimed at identifying partial agonists that retain antilipolytic efficacy (FFA lowering) while minimizing the prostaglandin D₂-mediated flushing response associated with full niacin receptor agonism. Its flexible propanamide linker—absent in the rigid tricyclic series—may confer differential G-protein versus β-arrestin signaling bias, a testable hypothesis for functional selectivity screening.

Antifungal Hit Identification Against Azole-Resistant Candida and Cryptococcus Species

Building on the Chi et al. (2023) demonstration that pyrazole-tetrazole hybrids achieve MIC values as low as <0.008 μg/mL against Candida spp. and Cryptococcus neoformans, and the 2024 finding that tetrazole-pyrazole tetrapods inhibit fluconazole-resistant C. auris (inhibition zones 12–16 mm) [2], this compound represents a structurally simplified, synthetically accessible scaffold for antifungal screening. Its 3,5-dimethylpyrazole motif aligns with potency-enhancing SAR in antifungal azole chemistry. Procurement for antifungal panel screening—particularly against WHO Critical Priority fungal pathogens—is supported by class-level evidence of activity against resistant isolates where first-line azoles fail.

Antibacterial Screening Leveraging Validated E. coli 1T9U Docking Pharmacophore

The 2019 Journal of Molecular Structure study by Rajendra Prasad et al. established that 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazole derivatives strongly inhibit E. coli 1T9U protein in docking studies and demonstrate antibacterial activity by MTT assay, with all synthesized molecules passing ADME/T pharmacokinetic property filters [3]. The target compound shares the critical 4-(tetrazol-1-yl)phenyl substructure and extends it with a propanamide-linked 3,5-dimethylpyrazole—a privileged antibacterial fragment. This compound is suitable for inclusion in Gram-negative antibacterial screening decks targeting E. coli and related Enterobacteriaceae, with a pre-validated docking rationale distinguishing it from regioisomeric tetrazole-phenyl scaffolds.

Fragment-to-Lead Optimization Starting Point with Favorable Drug-Likeness Profile

With MW = 311.35 Da (leaner than the 405 Da pyridazinone analog CAS 1334375-70-0), zero Rule of 5 violations, balanced TPSA (≈90.65 Ų), and cLogP (≈1.29) predicting good oral absorption, the target compound meets all criteria for a high-quality lead-like starting point [4]. Its convergent 1-step synthetic route from commercial building blocks enables rapid analog synthesis for SAR exploration. In fragment-to-lead or HTS triage workflows employing ligand efficiency metrics (LE, LLE, LELP), the compound's favorable heavy atom count (23) and low clogP would rank it above the bulkier pyridazinone comparator for progression into hit validation.

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